molecular formula C12H23N3O B15077582 4-(Cyclohexylamino)piperidine-4-carboxamide CAS No. 83877-87-6

4-(Cyclohexylamino)piperidine-4-carboxamide

Cat. No.: B15077582
CAS No.: 83877-87-6
M. Wt: 225.33 g/mol
InChI Key: IUPNXQPHGAGYNA-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H23N3O. It is known for its unique structure, which includes a piperidine ring substituted with a cyclohexylamino group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This compound also exhibits antiviral activity by inhibiting the replication of human coronaviruses through interactions with viral proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylamino)-4-piperidinecarboxamide
  • 4-Piperidinecarboxamide, 4-(cyclohexylamino)-

Uniqueness

4-(Cyclohexylamino)piperidine-4-carboxamide stands out due to its specific structural features and broad-spectrum activity. Its ability to inhibit both bacterial and viral targets makes it a versatile compound in medicinal chemistry. Additionally, its unique combination of a piperidine ring and cyclohexylamino group contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

83877-87-6

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

4-(cyclohexylamino)piperidine-4-carboxamide

InChI

InChI=1S/C12H23N3O/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10/h10,14-15H,1-9H2,(H2,13,16)

InChI Key

IUPNXQPHGAGYNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CCNCC2)C(=O)N

Origin of Product

United States

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